molecular formula C30H26F4N6O B606040 贝罗特司他 CAS No. 1809010-50-1

贝罗特司他

货号 B606040
CAS 编号: 1809010-50-1
分子量: 562.57
InChI 键: UXNXMBYCBRBRFD-MUUNZHRXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Berotralstat is used to prevent attacks of hereditary angioedema (HAE) in adults and children at least 12 years old . It is not for use in treating an HAE attack that has already begun .


Synthesis Analysis

The synthesis of Berotralstat relies on two fragments, berotralstat carboxylic acid Fragment and chiral dibenzylamine . The synthesis was carried out in three steps .


Molecular Structure Analysis

Berotralstat has a molecular formula of C30H26F4N6O . Its molecular weight is 562.573 g·mol −1 .


Chemical Reactions Analysis

Berotralstat undergoes diazotization and oxidation state adjustment mediated by stannous chloride . Aniline 116 underwent regioselective cyclative condensation with diketone 117 to afford pyrazole 118 . Oxidative cleavage of the furan provided carboxylic acid 119 in good yield .


Physical And Chemical Properties Analysis

Berotralstat is a white to off-white powder that is soluble in water at pH ≤ 4 . The molecular formula is C30H26F4N6O .

科学研究应用

Treatment of Hereditary Angioedema (HAE)

Berotralstat is primarily used for the treatment of Hereditary Angioedema (HAE), a rare genetic disease that causes episodic swelling in the skin and submucosal membranes . It is an orally administered kallikrein inhibitor developed by BioCryst Pharmaceuticals .

Inhibition of Kallikrein

The inhibition of kallikrein by berotralstat decreases the production of bradykinin, which prevents the localized tissue edema that occurs during attacks of HAE . This is a key mechanism of action for Berotralstat.

Prophylaxis to Prevent HAE Attacks

Berotralstat has been approved in the USA, and subsequently in Japan, for prophylaxis to prevent attacks of HAE in adults and pediatric patients aged 12 years or older .

Rapid Onset of Action

Berotralstat has physiochemical properties that promote both rapid dissolution in the stomach and rapid absorption in the upper intestine. This contributes to its fast and efficient absorption . A single oral administration of Berotralstat rapidly provides near-complete inhibition of plasma kallikrein and blockade of high-molecular-weight kininogen cleavage as early as 15 min .

Clinical Efficacy

In a phase 2 clinical trial, Berotralstat significantly reduced the time to beginning of symptom relief (p < 0.0001) with median times of 1.6 h (95% CI: 1.5–3.0) with Berotralstat versus 9.0 h (4.0–17.2) with placebo .

Future Research and Development

KONFIDENT (NCT05259917) is a phase 3 clinical trial assessing the on-demand use of Berotralstat for HAE. If successful, this trial could support the approval of Berotralstat as the first noninvasive, on-demand treatment option to rapidly halt HAE attacks and provide fast symptom relief .

作用机制

Target of Action

Berotralstat primarily targets plasma kallikrein , a serine protease that plays a crucial role in the contact activation pathway . Plasma kallikrein is responsible for the release of bradykinin, a major biologic peptide that promotes swelling and pain associated with attacks of hereditary angioedema (HAE) .

Mode of Action

Berotralstat functions by binding to plasma kallikrein and inhibiting its proteolytic activity . This binding event prevents the cleavage of high-molecular-weight kininogen (HMWK) and the subsequent release of bradykinin . By blocking the enzymatic activity of plasma kallikrein, berotralstat effectively reduces the amount of bradykinin available .

Biochemical Pathways

The inhibition of plasma kallikrein by berotralstat disrupts the contact activation pathway, which is a part of the intrinsic coagulation cascade . This pathway is initiated when blood comes into contact with negatively charged surfaces, leading to the activation of Factor XII (Hageman factor). Activated Factor XII then triggers the conversion of prekallikrein to kallikrein, which in turn cleaves HMWK to release bradykinin . By inhibiting plasma kallikrein, berotralstat prevents the release of bradykinin, thereby reducing the symptoms of HAE .

Pharmacokinetics

In patients with moderate hepatic impairment, berotralstat peak plasma concentrations and AUC increased by 77% and 78%, respectively .

Result of Action

The primary result of berotralstat’s action is the prevention of angioedema attacks in patients with HAE . By inhibiting the release of bradykinin, berotralstat reduces the swelling and pain associated with HAE attacks .

Action Environment

The action of berotralstat can be influenced by various factors. For instance, the presence of other medications can affect its efficacy. In patients receiving concomitant chronic therapy with P-glycoprotein (P-gp) or breast cancer resistance protein (BCRP) inhibitors, the dosage of berotralstat needs to be reduced . Additionally, the drug’s effectiveness can be impacted by the patient’s health status, such as the presence of hepatic impairment .

安全和危害

Berotralstat is not for use in treating an HAE attack that has already begun . Taking too much of Berotralstat can cause serious heart rhythm problems . The most common side effects include abdominal pain, vomiting, diarrhea, back pain, and heartburn .

未来方向

Berotralstat is the first once-daily oral therapy to prevent angioedema attacks of HAE in adults and pediatric patients 12 years and older . It has been approved in the USA, and subsequently in Japan . The oral administration of Berotralstat may be more convenient to patients, in contrast to other HAE treatments that require injections or infusions .

属性

IUPAC Name

2-[3-(aminomethyl)phenyl]-N-[5-[(R)-(3-cyanophenyl)-(cyclopropylmethylamino)methyl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26F4N6O/c31-24-10-9-22(28(37-17-18-7-8-18)21-5-1-3-19(11-21)15-35)13-25(24)38-29(41)26-14-27(30(32,33)34)39-40(26)23-6-2-4-20(12-23)16-36/h1-6,9-14,18,28,37H,7-8,16-17,36H2,(H,38,41)/t28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNXMBYCBRBRFD-MUUNZHRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(C2=CC(=C(C=C2)F)NC(=O)C3=CC(=NN3C4=CC=CC(=C4)CN)C(F)(F)F)C5=CC=CC(=C5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CN[C@@H](C2=CC(=C(C=C2)F)NC(=O)C3=CC(=NN3C4=CC=CC(=C4)CN)C(F)(F)F)C5=CC=CC(=C5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26F4N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401336676
Record name Berotralstat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Hereditary angioedema (HAE) is a rare genetic disorder associated with severe swelling of the skin and upper airway. It is caused by mutations in the regulatory or coding regions of the gene that encodes C1 inhibitor (SERPING1), which result in either a deficiency (type I) or dysfunction (type II) of C1 inhibitor (C1 esterase inhibitor, C1-INH). C1 inhibitor is a serine protease inhibitor that normally regulates bradykinin production by covalently binding to and inactivating plasma kallikrein. Plasma kallikrein is a protease that cleaves high-molecular-weight-kininogen (HMWK) to generate cleaved HMWK (cHMWK). During HAE attacks, the levels of plasma kallikrein fall, leading to the cleavage of high-molecular-weight-kininogen and the release of bradykinin, a potent vasodilator that increases vascular permeability. Bradykinin plays a major role in promoting edema and pain associated with HAE. Patients with HAE cannot properly regulate plasma kallikrein activity due to the deficiency or dysfunction of a serum inhibitor of C1 inhibitor, leading to uncontrolled increases in plasma kallikrein activity and recurrent angioedema attacks. Berotralstat is a potent inhibitor of plasma kallikrein that works by binding to plasma kallikrein and blocking its proteolytic activity, thereby controlling excess bradykinin generation.
Record name Berotralstat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15982
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Orladeyo

CAS RN

1809010-50-1
Record name Berotralstat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809010501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Berotralstat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15982
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Berotralstat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEROTRALSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZA0KB1BDQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。